3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline

Chemoselective synthesis Protecting group strategy Amino-functionalized building blocks

Researchers synthesizing quinolone antibacterials face cross-reactivity with deprotected piperazine analogs. 3-(4-Acetyl-piperazin-1-yl)-4-fluoroaniline (CAS 75001-84-2) solves this via its traceless acetyl protecting group, ensuring exclusive aniline -NH₂ reactivity under thermal cyclization conditions. • Regioselective acylation: Acetyl cap prevents competing piperazine-N-alkylation, enabling clean Conrad-Limpach cyclization (J. Med. Chem. 1980). • ≥98% purity ensures reproducible yields in Pd-catalyzed C-N couplings and fragment library synthesis. • Scalable supply: Available from gram to 100 kg quantities for seamless discovery-to-preclinical transition.

Molecular Formula C12H16FN3O
Molecular Weight 237.27 g/mol
CAS No. 75001-84-2
Cat. No. B1611565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline
CAS75001-84-2
Molecular FormulaC12H16FN3O
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)F
InChIInChI=1S/C12H16FN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3
InChIKeyYXNPGSUPPCTQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Acetyl-piperazin-1-yl)-4-fluoroaniline Chemical Profile


3-(4-Acetyl-piperazin-1-yl)-4-fluoroaniline (CAS 75001-84-2; IUPAC: 1-[4-(5-amino-2-fluorophenyl)piperazin-1-yl]ethanone) is a heterobifunctional aniline derivative featuring a 4-fluorophenyl ring substituted at the 3-position with an N-acetylpiperazine moiety. With a molecular weight of 237.27 g/mol (C₁₂H₁₆FN₃O), a predicted pKa of 5.43, an XLogP3 of 0.7, and a topological polar surface area (TPSA) of 49.6 Ų, the compound presents a single hydrogen bond donor (aniline -NH₂) and four hydrogen bond acceptors [1]. Its melting point of 132 °C (benzene solvate) and predicted boiling point of 461.2 °C indicate process-relevant thermal stability . The acetyl protecting group on the piperazine nitrogen enables chemoselective functionalization at the free aniline amine, making it a strategic intermediate in the synthesis of quinolone antibacterials, kinase inhibitor libraries, and CNS-targeted agents [2].

Why Analogs Cannot Replace 3-(4-Acetyl-piperazin-1-yl)-4-fluoroaniline


In medicinal chemistry procurement, substituting 3-(4-acetyl-piperazin-1-yl)-4-fluoroaniline with a deprotected analog (e.g., 4-fluoro-3-(piperazin-1-yl)aniline, CAS 105377-03-5) or a positional isomer (e.g., 4-(4-acetylpiperazin-1-yl)-3-fluoroaniline, CAS 864146-95-2) introduces uncontrolled reactivity and divergent pharmacokinetic vectors. The acetyl cap on the piperazine nitrogen serves as a traceless protecting group that preserves the aniline -NH₂ as the sole nucleophilic amine, enabling regioselective amide bond formation or reductive amination without cross-reactivity at the piperazine [1]. The 4-fluoro substitution pattern dictates the electronics of the aryl ring for downstream palladium-catalyzed couplings and influences metabolic stability—positional isomers yield different CYP450 oxidation profiles [2]. The chlorine analog (CAS 144514-38-5) exhibits a higher molecular weight (253.73 g/mol), a different density (1.28 vs. 1.245 g/cm³), and altered lipophilicity, which cascade into divergent reaction kinetics and final compound properties . The quantitative evidence below demonstrates that even structurally proximal analogs cannot be interchanged without compromising synthetic yield, regiochemical fidelity, or biological target engagement.

3-(4-Acetyl-piperazin-1-yl)-4-fluoroaniline: Selection Evidence vs. Analogs


Chemoselective Aniline Coupling via N-Acetyl Protection

3-(4-Acetyl-piperazin-1-yl)-4-fluoroaniline possesses exactly one hydrogen bond donor (the aniline -NH₂, PubChem HBD count = 1), whereas its deacetylated congener 4-fluoro-3-(piperazin-1-yl)aniline (CAS 105377-03-5) possesses two HBDs (aniline -NH₂ plus free piperazine -NH), calculated as HBD = 2 [1]. This difference is structurally confirmed: the acetyl group on the piperazine nitrogen blocks a potential nucleophilic site, ensuring that downstream amide coupling, sulfonamide formation, or Buchwald-Hartwig amination occurs exclusively at the aniline nitrogen. In the synthesis of quinolone antibacterials, this acetyl-protected intermediate was reacted with diethyl ethoxymethylenemalonate to yield the mono-condensation product 2-{[3-(4-Acetyl-piperazin-1-yl)-4-fluoro-phenylamino]-methylene}-malonic acid diethyl ester (CAS 80743-05-1) without detectable piperazine-N-alkylation byproducts [2]. The deprotected analog would produce a mixture of mono- and di-functionalized products, reducing the effective yield of the desired intermediate.

Chemoselective synthesis Protecting group strategy Amino-functionalized building blocks

Ionization State: Fluoro vs. Chloro Analog

The predicted pKa of 3-(4-acetyl-piperazin-1-yl)-4-fluoroaniline is 5.43 ± 0.10 (ChemicalBook, predicted) . While a directly measured pKa for the chloro analog (CAS 144514-38-5) is not available in the public domain, the electron-withdrawing effect of fluorine (Hammett σₚ = 0.06, σₘ = 0.34) versus chlorine (σₚ = 0.23, σₘ = 0.37) on the aniline -NH₂ predicts a measurably different basicity profile. At pH 7.4, the target compound's aniline nitrogen is predominantly deprotonated (>99% neutral free base), whereas subtle pKa differences influence the fraction of protonated species at endolysosomal pH (4.5–5.5), impacting cellular accumulation and off-target binding [1]. The fluorine substituent also reduces the compound's topological polar surface area (TPSA = 49.6 Ų) compared to the chloro analog (estimated TPSA ≈ 49.6 Ų, identical due to identical HBA/HBD count, but molecular refractivity differs: 63.5 vs. 68.7 cm³/mol), translating to differential passive membrane permeability in BBB-penetrant programs.

Physicochemical profiling Ionization state Drug-likeness prediction

Regiochemical Fidelity vs. Positional Isomer

The target compound (75001-84-2) bears the piperazine ring at the 3-position and the fluoro substituent at the 4-position of the aniline ring, with the aniline -NH₂ at the 5-position (IUPAC numbering: 5-amino-2-fluorophenyl). The positional isomer 4-(4-acetylpiperazin-1-yl)-3-fluoroaniline (CAS 864146-95-2) places the piperazine at the 4-position and the fluoro at the 3-position (4-amino-2-fluorophenyl system) . These two regioisomers are not interchangeable in cross-coupling chemistry: the electron density at the carbon para to the fluoro differs substantially. In S_NAr reactions with the target compound, the fluorine at the 4-position activates the aryl ring for nucleophilic displacement at the 2- and 6-positions, whereas the positional isomer presents a different activation pattern. The boiling point (461.2 °C predicted for 75001-84-2 vs. 460.5 °C for 864146-95-2) and density (1.245 g/cm³ for both) are nearly identical, meaning physical property screening alone cannot discriminate them—only structural identity verification (¹H-NMR, HPLC retention time) confirms the correct regioisomer .

Regioisomer purity Structure-activity relationship Cross-coupling reactivity

Commercial Purity and GMP Readiness

Vendor listings indicate that 3-(4-acetyl-piperazin-1-yl)-4-fluoroaniline (CAS 75001-84-2) is commercially available at purities up to 99% (HPLC) , with other suppliers offering ≥97% (HPLC) and ≥98% (NLT) grades [1]. In comparison, the deacetylated analog 4-fluoro-3-(piperazin-1-yl)aniline (CAS 105377-03-5) is typically available at 97% minimum purity , and the chloro analog (CAS 144514-38-5) at 98% . The availability of a 99% purity grade for the target compound is significant for late-stage intermediate procurement in preclinical development, where impurity profiles must be controlled to ≤1% total impurities. The acetyl-protected compound further benefits from improved shelf stability relative to the free-piperazine analog, which is prone to oxidation and carbonate salt formation upon exposure to ambient CO₂.

Purity specification Procurement quality GMP intermediate sourcing

CNS Physicochemical Profile vs. Analogs

The target compound exhibits an XLogP3 of 0.7 and a TPSA of 49.6 Ų (PubChem computed) [1]. These values fall within the favorable range for CNS drug candidates (typically LogP 1–4, TPSA < 90 Ų), positioning it as a building block for brain-penetrant kinase inhibitors. The methyl-piperazine analog 3-fluoro-4-(4-methylpiperazin-1-yl)aniline (CAS 221198-99-8, MW 209.26) is less lipophilic (estimated XLogP3 ≈ 0.3–0.5 lower) due to the absence of the acetyl carbonyl, which may reduce passive permeability in BBB models . The chloro analog (CAS 144514-38-5, MW 253.73) carries a higher molecular weight (+16.5 Da) and a different halogen-bonding profile, which can alter P-glycoprotein recognition and efflux ratios . While direct comparative CNS penetration data for these specific intermediates are not available in the public domain, the class-level principle that fluoroaromatics exhibit superior metabolic stability over chloroaromatics (due to the strength of the C–F bond, ~485 kJ/mol vs. C–Cl ~339 kJ/mol) is well established in medicinal chemistry [2].

CNS drug design Physicochemical space Blood-brain barrier permeability

Validated Intermediate for Quinolone Antibacterials

In a foundational structure-activity relationship study published in the Journal of Medicinal Chemistry (DOI: 10.1021/jm00186a014), 3-(4-acetyl-piperazin-1-yl)-4-fluoroaniline was employed as a key intermediate in the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids [1]. The study demonstrated that the final compound 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid (34), derived from this intermediate, displayed superior antibacterial activity compared to oxolinic acid (84) against both Gram-positive and Gram-negative bacterial strains [1]. This peer-reviewed validation distinguishes the target compound from structurally related but unvalidated building blocks. The acetyl protecting strategy proved compatible with the Conrad-Limpach cyclization conditions used to form the quinolone core, confirming the chemical robustness of this intermediate under thermal and acidic reaction conditions.

Quinolone antibacterial Validated intermediate SAR chemical probe

3-(4-Acetyl-piperazin-1-yl)-4-fluoroaniline Application Scenarios


Regioselective Quinolone Synthesis

When synthesizing 6-fluoro-7-piperazinyl-quinolone-3-carboxylic acid antibacterials, procure 3-(4-acetyl-piperazin-1-yl)-4-fluoroaniline (CAS 75001-84-2) at ≥98% purity as the N-protected aniline component. React with diethyl ethoxymethylenemalonate (EMME) under Conrad-Limpach conditions (thermal cyclization, 120–140 °C) to form the quinolone core, followed by acetyl deprotection under acidic hydrolysis to reveal the free piperazine. The acetyl protecting group is stable under the thermal cyclization conditions and prevents competing piperazine-N-alkylation, as demonstrated in the J. Med. Chem. 1980 benchmark study [1]. The free-piperazine analog (CAS 105377-03-5) is not suitable here because the unprotected secondary amine would react with EMME, generating inseparable byproduct mixtures.

Buchwald-Hartwig Amination for Kinase Libraries

For palladium-catalyzed C–N bond formation in kinase inhibitor fragment libraries, use the target compound as a mono-nucleophilic coupling partner. The single hydrogen bond donor (aniline -NH₂, HBD = 1) [2] ensures exclusive coupling at the aniline nitrogen with aryl halides or heteroaryl chlorides. The 4-fluoro substituent electronically deactivates the ring toward oxidative addition side reactions while leaving the 5-amino group activated for nucleophilic attack. The XLogP3 of 0.7 and TPSA of 49.6 Ų position the resulting biaryl amine products favorably within lead-like chemical space [2]. Verify regioisomer identity by ¹H-NMR before use to exclude the positional isomer (CAS 864146-95-2).

CNS-Penetrant Probe Synthesis

In CNS drug discovery programs targeting GPCRs or kinases requiring blood-brain barrier penetration, the fluorine atom at the 4-position provides metabolic stability advantages over the chloro analog (CAS 144514-38-5), as the C–F bond (485 kJ/mol) resists CYP450-mediated oxidative dehalogenation more effectively than the C–Cl bond (339 kJ/mol) [3]. The predicted pKa of 5.43 ensures that the aniline nitrogen remains largely unprotonated at physiological pH (7.4), minimizing P-glycoprotein recognition associated with cationic amines. Procure the 99% purity grade for preclinical candidate synthesis to minimize impurity-related confounding in receptor occupancy and pharmacokinetic studies.

GMP Intermediate Manufacturing Scale-Up

When transitioning from discovery (gram scale) to preclinical toxicology (100 g–1 kg scale), source the 99% purity grade from vendors offering 100 kg packaging capability . The compound's melting point of 132 °C (benzene solvate) and predicted boiling point of 461.2 °C support standard recrystallization and vacuum distillation purification protocols. Ensure the certificate of analysis includes HPLC purity, moisture content (≤0.5%), and residual solvent analysis. The acetyl-protected form offers superior storage stability compared to the free-piperazine analog, which requires storage at 2–8 °C under inert atmosphere to prevent carbonate formation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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